Cyclopropylmethanol-d4
Description
Overview of the Cyclopropylmethanol (B32771) Motif in Contemporary Organic Synthesis
The cyclopropylmethanol scaffold is a valuable building block in organic synthesis, prized for its unique structural features and reactivity. actylis.comnih.gov This motif is found in a variety of biologically active natural products and pharmaceutical compounds. nih.govfiveable.me
Structural Peculiarities and Intrinsic Reactivity of the Cyclopropyl (B3062369) Group
The cyclopropyl group is a three-membered carbon ring characterized by significant ring strain due to its 60° bond angles, a significant deviation from the ideal 109.5° tetrahedral angle. fiveable.me This strain endows the cyclopropyl group with unusual bonding characteristics, often described as having partial double-bond character. fiveable.mestackexchange.com This unique electronic structure makes the cyclopropyl group a good π-electron donor and susceptible to ring-opening reactions, which can be harnessed for the synthesis of more complex molecules. fiveable.mewikipedia.org
Cyclopropylmethanol as a Precursor to Diverse Chemical Entities
Cyclopropylmethanol is a versatile starting material for the synthesis of a wide array of chemical compounds. actylis.comnbinno.com It can be readily converted to other important functional groups, such as cyclopropyl aldehydes, ketones, and amines, which are valuable intermediates in the production of pharmaceuticals and agrochemicals. nbinno.com The presence of the hydroxyl group in cyclopropylmethanol provides a convenient handle for further chemical modifications and for introducing the cyclopropyl motif into larger, more complex molecules. actylis.comnih.gov
Rationale for Deuterium (B1214612) Enrichment in Cyclopropylmethanol (Cyclopropylmethanol-d4) for Advanced Chemical Research
The specific labeling of cyclopropylmethanol with deuterium to create this compound offers several advantages for detailed chemical investigations. By introducing deuterium at specific positions within the molecule, researchers can leverage the power of techniques like KIE studies and deuterium NMR to gain a deeper understanding of reactions involving the cyclopropylmethanol scaffold. The known reactivity of the cyclopropyl group, combined with the probing capabilities of deuterium, makes this compound an ideal tool for studying reaction mechanisms where this structural unit is involved. Furthermore, the use of this compound as an internal standard in mass spectrometry can enhance the accuracy and reliability of quantitative analyses. thalesnano.com
| Property | Value |
| Chemical Formula | C₄H₄D₄O |
| CAS Number | 91314-18-0 |
| Molecular Weight | 76.13 g/mol |
| Alternate Names | Cyclopropanemethanol-d4; (Hydroxymethyl)cyclopropane-d4; Cyclopropylcarbinol-d4 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,2,3,3-tetradeuteriocyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDMZGLFZNLYEY-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])CO)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Isotopic Analysis of Cyclopropylmethanol D4
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution and Isotopic Effects
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. studymind.co.uk For isotopically labeled compounds like Cyclopropylmethanol-d4, specialized NMR methods are employed to confirm the location of deuterium atoms and to study the subtle electronic effects they induce. clearsynth.comrsc.org
Deuterium (²H) NMR for Positional Specificity and Isotopic Purity Assessment
Deuterium (²H) NMR spectroscopy is the most direct method for observing the deuterium nuclei within a molecule. Since the deuterium signal is distinct and does not interfere with proton (¹H) signals, it provides unambiguous evidence of deuteration. studymind.co.uk In the analysis of this compound, the ²H NMR spectrum is expected to show signals corresponding to the deuterium atoms on the methanol-d4 (B120146) portion of the molecule.
The primary application of ²H NMR in this context is to confirm the positional specificity of the deuterium labels. For this compound, the deuterium atoms are expected to be located on the hydroxymethyl group (-CD₂OD). The spectrum would ideally show distinct resonances for the methylene (B1212753) deuterons (CD₂) and the hydroxyl deuteron (B1233211) (OD), confirming that deuteration occurred at the intended positions and did not scramble to the cyclopropyl (B3062369) ring.
Furthermore, the integration of the ²H NMR signals allows for the quantification of isotopic purity. By comparing the signal intensity to that of a known standard, the percentage of deuterium incorporation at each labeled site can be determined. This is crucial for applications where a high degree of deuteration is required.
Table 1: Hypothetical ²H NMR Data for this compound This table is based on expected chemical shifts and illustrates the data obtained from ²H NMR analysis.
| Deuterated Position | Expected Chemical Shift (δ, ppm) | Integration (Relative Abundance) | Inferred Isotopic Purity (%) |
| Methylene (-CD₂-) | ~3.5 | 2.0 | >98 |
| Hydroxyl (-OD) | Variable (typically 1-5) | 1.0 | >98 |
| Ring-CH₂ | Not Applicable | 0 | Not Applicable |
| Ring-CH | Not Applicable | 0 | Not Applicable |
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Investigations of Deuterium-Induced Chemical Shift Perturbations and Coupling Constant Alterations
The substitution of hydrogen with deuterium induces small but measurable changes in the NMR spectra of the remaining protons (¹H) and carbons (¹³C). huji.ac.ilbibliotekanauki.pl These are known as deuterium-induced isotope shifts.
In the ¹H NMR spectrum of this compound, the signals for the protons on the cyclopropyl ring will be present, while the signals for the hydroxymethyl group will be absent due to deuteration. The chemical shifts of the cyclopropyl protons may experience slight upfield shifts (to a lower ppm value) due to the electronic effects of the neighboring deuterated group.
In ¹³C NMR, the effect is more pronounced. The carbon atom directly attached to the deuterium atoms (the -CD₂OD carbon) will show a characteristic multiplet pattern in a proton-decoupled spectrum due to ¹³C-²H coupling. In a spectrum where both ¹H and ²H are decoupled, this carbon will appear as a singlet, but its chemical shift will be shifted upfield compared to the non-deuterated analogue. researchgate.net This upfield shift, known as a two-bond isotope shift (²ΔC(D)), is typically around 0.1 ppm. huji.ac.il The carbons of the cyclopropyl ring will also experience smaller, multi-bond isotope shifts.
Table 2: Expected Isotope Shift Data in ¹H and ¹³C NMR of this compound This table presents plausible data illustrating the effects of deuterium substitution.
| Nucleus | Position | Isotope Shift Type | Expected Shift (Δδ, ppm) |
| ¹H | Cyclopropyl CH | 3-bond | ~ -0.01 |
| ¹³C | Methanol (B129727) C | 1-bond | ~ -0.5 to -1.0 |
| ¹³C | Cyclopropyl C1 | 2-bond | ~ -0.1 |
| ¹³C | Cyclopropyl C2/C3 | 3-bond | ~ -0.02 |
Mass Spectrometry (MS) for Isotopic Enrichment and Fragmentation Pathway Elucidation
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about molecular weight and structure. libretexts.org For deuterated compounds, it is essential for confirming isotopic enrichment and understanding how labeling affects fragmentation. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the differentiation between ions of very similar mass. nih.gov This capability is crucial for determining the precise isotopic composition of this compound.
Table 3: Illustrative HRMS Data for Isotopic Enrichment of this compound This table simulates HRMS results for determining isotopic purity.
| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| C₄H₄D₄O (d4) | 76.0854 | 76.0851 | 98.5 |
| C₄H₅D₃O (d3) | 75.0791 | 75.0788 | 1.2 |
| C₄H₆D₂O (d2) | 74.0728 | 74.0725 | 0.3 |
| C₄H₇DO (d1) | 73.0665 | Not Detected | <0.1 |
| C₄H₈O (d0) | 72.0603 | Not Detected | <0.1 |
Analysis of Deuterium Isotope Effects on Fragmentation Patterns and Mechanisms
The presence of deuterium can significantly alter the fragmentation pathways of a molecule in the mass spectrometer. This is known as the kinetic isotope effect, which arises because C-D bonds are stronger than C-H bonds. vaia.com Consequently, fragments resulting from the cleavage of a C-H bond are often favored over those requiring C-D bond cleavage.
For this compound, common fragmentation pathways for alcohols, such as the loss of water, would involve the deuterated hydroxyl group. The fragmentation might show a preferential loss of HOD over D₂O if there is an available hydrogen on the cyclopropyl ring that can participate in the elimination. The analysis of these fragmentation patterns can provide insights into the reaction mechanisms. For instance, the cleavage of the cyclopropane (B1198618) ring itself is a known fragmentation pathway for such compounds.
Investigation of Hydrogen/Deuterium Scrambling Phenomena during Ionization and Fragmentation
During the high-energy processes of ionization and fragmentation in a mass spectrometer, hydrogen and deuterium atoms can sometimes migrate within the ion before it breaks apart. wikipedia.orgnih.gov This phenomenon, known as H/D scrambling, can complicate the interpretation of fragmentation patterns.
Investigating H/D scrambling in this compound would involve tandem mass spectrometry (MS/MS) experiments. A specific isotopologue ion is selected and fragmented, and the resulting fragment ions are analyzed. If the deuterium atoms remain in their original positions in the fragments, scrambling is minimal. However, if the deuterium is distributed among different positions, it indicates that scrambling has occurred. For alcohols, scrambling can occur, but its extent depends on the ionization method and the structure of the molecule. nih.gov Understanding the degree of scrambling is essential for accurately interpreting the fragmentation data to deduce the original location of the labels.
Vibrational Spectroscopy (Infrared and Raman) for Isotopic Signature Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural elucidation of molecules. In the context of isotopically labeled compounds such as this compound, these methods provide a unique window into the specific vibrational modes altered by the substitution of hydrogen with deuterium atoms. This analysis is not only crucial for confirming the isotopic labeling but also for gaining deeper insights into the molecule's conformational landscape and intramolecular dynamics.
Characterization of C-D and O-D Stretching Frequencies
The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable shift of vibrational frequencies to lower wavenumbers. This phenomenon, known as the isotopic effect, is particularly pronounced for stretching vibrations involving the substituted atom. libretexts.org For this compound, where the four protons on the cyclopropyl ring are replaced by deuterium, the most significant changes in the vibrational spectrum are expected in the C-D and O-D stretching regions.
The typical C-H stretching vibrations in alkanes and cyclopropyl groups appear in the 2850–3000 cm⁻¹ region of the infrared spectrum. Due to the increased reduced mass of the C-D bond compared to the C-H bond, the C-D stretching frequencies are expected to shift to approximately 2100–2250 cm⁻¹. Similarly, the characteristic broad O-H stretching band found in alcohols, typically centered around 3200–3600 cm⁻¹ due to hydrogen bonding, shifts to the O-D stretching region of approximately 2400–2700 cm⁻¹ upon deuteration of the hydroxyl group.
While specific experimental spectra for this compound are not widely published, the expected frequencies can be reliably predicted based on extensive studies of other deuterated alcohols and cyclopropyl derivatives. acs.orgcdnsciencepub.com Computational methods, such as Density Functional Theory (DFT) calculations, are also widely used to predict these vibrational frequencies with a high degree of accuracy. nist.govnih.gov
Table 1: Comparison of Typical Vibrational Stretching Frequencies for Cyclopropylmethanol (B32771) and its Deuterated Isotopologue
| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Cyclopropylmethanol (C-H/O-H) | Expected/Calculated Frequency Range (cm⁻¹) in this compound (C-D/O-D) |
| O-H Stretch | 3200 - 3600 | 2400 - 2700 |
| Cyclopropyl C-H Stretch | 2950 - 3000 | 2150 - 2250 |
| Methylene (-CH₂) Stretch | 2850 - 2960 | 2850 - 2960 (unaffected in this isotopologue) |
| C-O Stretch | 1000 - 1050 | ~1000 - 1050 (minor shift expected) |
Note: The data for Cyclopropylmethanol is based on typical alcohol and cyclopropane spectra. The data for this compound is based on established isotopic shift principles and data from analogous deuterated compounds.
Probing Isotopic Shifts in Molecular Vibrational Modes and Conformational States
The analysis of isotopic shifts extends beyond merely identifying the presence of deuterium. These shifts provide a sensitive probe for understanding the conformational complexity of molecules like cyclopropylmethanol. It is known from vibrational spectra and ab initio calculations that cyclopropylmethanol exists as a mixture of conformers in the liquid and gaseous phases. pageplace.de The most stable conformer is the gauche-gauche form, with evidence suggesting the presence of a second, less stable conformer, possibly the gauche-trans. pageplace.de
Each conformer possesses a unique set of vibrational modes. The precise frequencies of these modes, particularly those involving the substituted atoms, are influenced by the specific geometry and intramolecular interactions within that conformer. For instance, the strength of any intramolecular hydrogen bonding between the hydroxyl group and the cyclopropyl ring can differ between conformers, which would be reflected in the O-H (or O-D) stretching frequency.
In deuterated alcohols, it has been demonstrated that the stretching vibrations of C-H or C-D bonds adjacent to the hydroxyl group (the α-carbon) are sensitive to the conformation around the C-O bond. ustc.edu.cnacs.org By observing distinct C-D or O-D bands in the IR and Raman spectra, it is possible to identify and quantify the populations of different conformers. ustc.edu.cnmdpi.com For this compound, the deuteration of the cyclopropyl ring would introduce distinct C-D stretching bands for each populated conformer. The relative intensities of these bands can be used to determine the equilibrium distribution of the conformers.
Table 2: Hypothetical Isotopic Shifts in Different Conformers of this compound
| Vibrational Mode | Conformer | Hypothetical Frequency (cm⁻¹) | Expected Isotopic Shift (Δν) | Rationale |
| O-D Stretch | gauche-gauche | ~2550 | -950 (from ~3500 cm⁻¹) | Shift reflects altered intramolecular hydrogen bonding environment compared to the other conformer. |
| O-D Stretch | gauche-trans | ~2570 | -930 (from ~3500 cm⁻¹) | Weaker intramolecular interaction leads to a slightly higher frequency. |
| C-D Stretch (Symmetric) | gauche-gauche | ~2180 | -800 (from ~2980 cm⁻¹) | Specific geometry of this conformer influences the vibrational coupling and resulting frequency. |
| C-D Stretch (Symmetric) | gauche-trans | ~2175 | -805 (from ~2980 cm⁻¹) | A different dihedral angle affects the vibrational mode. |
Note: This table is illustrative, based on principles of conformational analysis and isotopic effects observed in similar molecules. The frequency values and shifts are representative estimates.
The detailed analysis of these isotopic shifts, often aided by computational modeling, allows for a comprehensive understanding of the molecule's potential energy surface and the subtle energetic differences between its various spatial arrangements. nih.gov This level of detail is critical for fields ranging from mechanistic studies in organic chemistry to understanding molecular recognition in biological systems.
Mechanistic Investigations Utilizing Cyclopropylmethanol D4 As an Isotopic Probe
Elucidation of Organic Reaction Mechanisms via Deuterium (B1214612) Tracking Studies
The presence of deuterium atoms at the methylene (B1212753) position (CD2OH) of Cyclopropylmethanol-d4 allows for precise monitoring of the transformations involving this functional group. This isotopic labeling is instrumental in distinguishing between proposed mechanistic pathways.
The cyclopropylmethyl system is renowned for its propensity to undergo rapid skeletal rearrangements, often involving the formation of cyclobutyl and homoallyl structures. These rearrangements are typically mediated by carbocationic intermediates. The use of deuterated cyclopropylmethanol (B32771) derivatives has been crucial in understanding these complex transformations.
In studies of the rearrangement reactions of C4-alkoxides on oxygen-covered molybdenum surfaces, selectively deuterated 1,1-D2-cyclopropylmethanol was employed to probe the reaction mechanism. figshare.com The observation of isotopic scrambling in the products provided strong evidence for the formation of a relatively long-lived carbocationic intermediate during the rearrangement process. figshare.com The distribution of deuterium in the resulting cyclobutyl and other rearranged products allows for a detailed mapping of the carbon skeleton's reorganization, confirming the intermediacy of cationic species, as similar rearrangements are not characteristic of radical pathways. figshare.com
Table 1: Isotopic Scrambling in Rearrangement of Deuterated Cyclopropylmethyl Species
| Reactant | Proposed Intermediate | Key Observation | Mechanistic Implication |
|---|
Isotopic labeling is a definitive method for tracking the transfer of hydrogen atoms (or their isotopes) during a reaction. This is particularly important in reactions catalyzed by enzymes or metal complexes where hydrogen transfer is a key step.
For instance, in borrowing hydrogen or hydrogen auto-transfer catalysis, a catalyst temporarily "borrows" hydrogen from a substrate (like an alcohol) to form a reactive intermediate, which then undergoes further reaction before the hydrogen is returned. cardiff.ac.ukrug.nl While specific studies on this compound in this context are not detailed in the provided results, the principle is broadly applicable. If this compound were used in such a reaction, the location of the deuterium atoms in the final product would reveal whether the transfer was intra- or intermolecular and would help to elucidate the structure of the catalytic species involved in the hydrogen transfer steps. cardiff.ac.uk
In a study on the spirocyclopropanation of thymoquinone, deuterium-labeled reactants were used to track the protons transferred during the reaction. The results showed that deuterium atoms from an isopropyl group were primarily transferred to a methylene group in the product, with some deuterium also appearing at a methine position on the cyclopropane (B1198618) ring, suggesting a reversible [1,2-H] shift. rsc.org
The unique reactivity of the cyclopropylmethyl system makes it an excellent probe for the presence of reactive intermediates like carbocations and radicals. researchgate.netgsartor.orgacs.org The rate of rearrangement of the cyclopropylmethyl radical is known to be very fast (on the order of 1 x 10^8 s⁻¹). researchgate.net Therefore, if a reaction involving a cyclopropylmethyl group yields unrearranged products, it suggests that any intermediate formed collapses to products faster than this rearrangement can occur.
Conversely, the observation of rearranged products, such as cyclobutanol (B46151) or 3-buten-1-ol (B139374) from a reaction starting with cyclopropylmethanol, points towards the formation of an intermediate with a sufficient lifetime to undergo rearrangement. researchgate.net The use of this compound in such experiments adds another layer of detail. The specific distribution of deuterium in the rearranged products can help to distinguish between different possible cationic rearrangement pathways and provide an estimate of the intermediate's lifetime. figshare.com Studies on the reaction of deuterated cyclopropylmethanol on metal surfaces have shown that isotopic scrambling is consistent with the formation of a transient carbocation, allowing for the characteristic ring expansion and contraction reactions associated with such species. figshare.com
Investigation of Hydrogen/Deuterium Transfer Pathways
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Analysis
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. dalalinstitute.comlibretexts.org The KIE is a sensitive probe of the bonding environment at the isotopically labeled position in the transition state of the rate-determining step.
A primary kinetic isotope effect (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org The magnitude of the primary KIE can provide information about the geometry of the transition state. For example, a large KIE (typically in the range of 3-8 at room temperature) is often indicative of a linear and symmetric transfer of a proton/deuteron (B1233211) in the transition state. nih.govprinceton.edu
If this compound were used in a reaction where the C-D bond of the methylene group is cleaved in the rate-determining step (e.g., an oxidation reaction), a significant primary KIE would be expected. This would confirm that the C-H(D) bond cleavage is a central event in the slowest step of the reaction. nih.gov The magnitude of this KIE could further be used to infer the nature of the transition state, for instance, whether the hydrogen is being transferred as a proton, a hydrogen atom radical, or a hydride.
Table 2: Interpreting Primary Kinetic Isotope Effects
| Observed kH/kD | Interpretation | Example Reaction Type |
|---|---|---|
| ~1 | C-H bond is not broken in the rate-determining step. | Pre-equilibrium step involves C-H bond cleavage. |
| 2-8 | C-H bond is broken in the rate-determining step. | E2 elimination, oxidation of alcohols. |
This table presents generalized interpretations of KIE values.
A secondary kinetic isotope effect is observed when the isotopic substitution is at a position that is not directly involved in bond making or breaking in the rate-determining step. libretexts.orgprinceton.edu These effects are typically smaller than primary KIEs (kH/kD values are often between 0.7 and 1.5) but can still provide valuable mechanistic information. dalalinstitute.com
Secondary KIEs are often associated with a change in hybridization at a carbon atom adjacent to the reaction center. psgcas.ac.in For example, if a reaction involving this compound proceeds through a transition state where the carbon atom of the CD2OH group changes hybridization from sp3 to sp2 (as in the formation of a carbocation), a normal secondary KIE (kH/kD > 1) would be expected. libretexts.orgpsgcas.ac.in This is attributed to the C-H(D) bending vibrations being less constrained in the sp2-hybridized transition state compared to the sp3-hybridized ground state.
Conversely, a change from sp2 to sp3 hybridization in the rate-determining step would lead to an inverse secondary KIE (kH/kD < 1). psgcas.ac.in These effects can also be influenced by hyperconjugation, where the C-H(D) sigma bond donates electron density to an adjacent empty or partially filled orbital in the transition state. libretexts.org The weaker C-D bond is a poorer electron donor, which can affect the stability of the transition state and thus the reaction rate.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Cyclopropylmethanol |
| 1,1-D2-cyclopropylmethanol |
| Cyclobutanol |
| 3-Buten-1-ol |
Computational Validation and Interpretation of KIEs
Computational methods, particularly density functional theory (DFT), play a crucial role in validating and interpreting experimentally observed KIEs. wiley-vch.de These theoretical calculations can model the potential energy surface of a reaction and predict the vibrational frequencies of reactants and transition states for both the deuterated and non-deuterated species. icm.edu.pl This allows for the theoretical calculation of KIEs, which can then be compared with experimental data to support or refute a proposed reaction mechanism.
For instance, a significant primary KIE (typically kH/kD > 2) is often interpreted as evidence that the C-H bond is broken in the rate-determining step of the reaction. nih.govosti.gov Computational studies can further refine this interpretation by providing detailed information about the geometry of the transition state. A large KIE might suggest a symmetric transition state where the hydrogen is being transferred, while smaller KIEs could indicate an earlier or later transition state. gmu.edu In a manganese-catalyzed synthesis of acyl cyclopentenes, a primary kinetic isotope effect of kH/kD = 1.67 was determined, indicating that C-H bond cleavage is part of the rate-determining step. rsc.org
Table 1: Representative Kinetic Isotope Effect (KIE) Data
| Reaction Type | Substrate/Probe | kH/kD | Interpretation |
| Enzyme Catalysis | Methane/Methane-d4 | 23-100 | C-H bond activation in the rate-determining step, possible H-tunneling. gsartor.org |
| DDQ-mediated Cyclization | Benzylic/Allylic Ethers | Moderate to Large | C-H bond cleavage is involved in the rate-determining step. nih.gov |
| Manganese Catalysis | Cyclopropyl(p-tolyl)methanol | 1.67 | C-H bond cleavage is part of the rate-determining step. rsc.org |
Isotopic Labeling in Studies of Cyclopropyl (B3062369) Group Transformations (e.g., Ring Opening, Cycloaddition)
The cyclopropyl group is a common motif in many biologically active molecules and its transformations are of significant interest. hyphadiscovery.com this compound serves as an excellent probe for studying these reactions, which often involve the opening of the strained three-membered ring or participation in cycloaddition reactions. unl.ptnih.gov
The ring-opening of cyclopropylmethyl radicals is an extremely fast process and is often used as a "radical clock" to probe the lifetime of radical intermediates in a reaction. researchgate.netacs.org If a reaction involving a cyclopropylmethyl intermediate yields ring-opened products, it suggests the presence of a radical intermediate with a lifetime long enough for the rearrangement to occur. The use of this compound in these studies can provide further mechanistic insights. For example, the position of the deuterium label in the ring-opened products can help to distinguish between different possible pathways of ring opening and subsequent rearrangement.
In the context of cycloaddition reactions, the stereochemistry of the products formed from deuterated cyclopropanes can provide valuable information about the mechanism. nih.gov For instance, in a [3+3] cycloaddition of spirocyclopropyl oxindoles, the stereochemical outcome can help to elucidate the nature of the transition state and the degree of concert-edness of the reaction. nih.gov Isotopic labeling with deuterium can help track the fate of specific atoms throughout the reaction, providing a clearer picture of the bond-forming and bond-breaking processes.
Applications of Cyclopropylmethanol D4 in Advanced Organic Synthesis Research
Cyclopropylmethanol-d4 as a Chiral Auxiliary Precursor in Asymmetric Synthesis Research
Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. uwindsor.caiipseries.org Chiral auxiliaries are compounds that can be temporarily attached to a non-chiral starting material to direct a chemical reaction to produce a specific stereoisomer. uwindsor.ca After the desired chiral center is created, the auxiliary is removed.
While direct research on this compound as a chiral auxiliary precursor is not extensively documented in the provided results, the principles of asymmetric synthesis and the use of chiral alcohols suggest its potential in this area. rsc.orgwiley-vch.de For instance, a chiral auxiliary can be derived from cyclopropylmethanol (B32771). A novel approach in asymmetric synthesis involves a three-step sequence of aldol/cyclopropanation/retro-aldol reactions to produce enantiopure cyclopropane-carboxaldehydes. rsc.org This methodology utilizes the temporary stereocenter of a β-hydroxyl group to direct the cyclopropanation, after which the chiral auxiliary is cleaved. rsc.org The use of a deuterated precursor like this compound in such a sequence would allow for the synthesis of chirally deuterated cyclopropane (B1198618) derivatives. These labeled compounds are invaluable for studying the metabolic fate and pharmacokinetic profiles of drug candidates containing cyclopropane rings. nih.govwikipedia.org
The synthesis of chiral cyclopropanes is a significant area of research due to the presence of the cyclopropane motif in many biologically active compounds. wiley-vch.deresearchgate.net The development of new asymmetric technologies often relies on the use of chiral substrates, catalysts, or auxiliaries. wiley-vch.de
| Parameter | Description | Relevance of this compound |
| Chiral Auxiliary | A removable chiral group that directs the stereochemistry of a reaction. uwindsor.ca | Can be a precursor to deuterated chiral auxiliaries for synthesizing enantiomerically pure, labeled compounds. |
| Asymmetric Synthesis | A method to create a specific stereoisomer of a chiral molecule. uwindsor.caiipseries.org | Enables the synthesis of isotopically labeled chiral building blocks. |
| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance. | The goal of asymmetric synthesis is to achieve high enantiomeric excess. iipseries.org |
Integration of Deuterated Cyclopropylmethanol Scaffolds into Complex Molecular Architectures for Labeled Compound Synthesis
The cyclopropyl (B3062369) group is a key structural motif in a variety of pharmaceuticals and biologically active molecules due to the unique chemical and physical properties it imparts. actylis.comlifechempharma.comunl.pt The synthesis of complex molecules containing this ring often involves the use of building blocks like cyclopropylmethanol. nbinno.com By using this compound, researchers can introduce a deuterium-labeled cyclopropyl scaffold into larger, more complex molecular architectures.
The development of molecular scaffolds is crucial for creating multifunctional molecules with specific architectures. mdpi.com These scaffolds provide a framework for the systematic and covalent organization of various building blocks. mdpi.com Dendritic structures, for example, serve as ideal scaffolds for creating multivalent compounds, which can be radiolabeled for applications in molecular imaging. mdpi.com
The integration of deuterated scaffolds is particularly important for:
Metabolic Studies: Labeled compounds allow for the tracking of a drug's metabolic pathway, identifying metabolites and understanding how the body processes the compound. nih.gov
Pharmacokinetic Analysis: Deuteration can alter the metabolic rate of a drug, often leading to a longer half-life due to the kinetic isotope effect. wikipedia.org Studying these effects requires the synthesis of specifically labeled compounds.
Mechanistic Elucidation: The position of the deuterium (B1214612) label can provide critical information about reaction mechanisms, as discussed in subsequent sections.
A study on bivalent ligands for the dopamine (B1211576) D3 receptor utilized a trans-cyclopropylmethyl linker to connect pharmacophores, demonstrating the integration of the cyclopropyl scaffold in drug design. nih.gov Using a deuterated version of this linker would facilitate detailed pharmacokinetic and metabolic profiling of these potential therapeutic agents.
This compound in the Development of Labeled Reagents and Catalysts for Mechanistic Probes
Understanding the step-by-step pathway of a chemical reaction, its mechanism, is fundamental to controlling its outcome and developing new, more efficient synthetic methods. gsartor.org Isotope labeling, particularly with deuterium, is a powerful technique for elucidating reaction mechanisms. gsartor.org this compound can be used to create labeled reagents and catalysts, which act as probes to investigate the intricate details of a reaction.
One common application is in the study of the kinetic isotope effect (KIE) , where the rate of a reaction changes when an atom in the reactant is replaced with one of its isotopes. gsartor.org For example, a significant kH/kD value (the ratio of the rate constant for the hydrogen-containing reactant to the deuterium-containing one) indicates that the C-H bond is broken in the rate-determining step of the reaction. rsc.org
In a study on manganese-catalyzed C-H alkylation of indoles, deuterium-labeled alcohols like methanol-d4 (B120146) and ethanol-d6 (B42895) were used to probe the reaction mechanism. rsc.org The observed deuterium incorporation in the product provided evidence for the proposed catalytic cycle. rsc.org Similarly, this compound could be employed in such studies to understand the role of the alcohol and the cyclopropyl group in the reaction.
Furthermore, mechanistic probes can be designed to rearrange in a predictable manner depending on the nature of the reaction intermediates (e.g., radical vs. cationic). gsartor.org The use of a deuterated cyclopropylmethyl group can help to distinguish between different possible pathways in complex rearrangements. roaldhoffmann.com
| Technique | Description | Application with this compound |
| Kinetic Isotope Effect (KIE) | Change in reaction rate upon isotopic substitution. gsartor.org | Determining if C-H bond cleavage involving the cyclopropylmethanol moiety is rate-limiting. |
| Deuterium Labeling Studies | Using deuterated compounds to trace the path of atoms through a reaction. rsc.org | Elucidating the mechanism of catalytic cycles and rearrangements involving the cyclopropylmethyl group. roaldhoffmann.com |
| Mechanistic Probes | Substrates that yield rearranged products indicative of specific intermediates. gsartor.org | Differentiating between radical and cationic intermediates in reactions involving the cyclopropyl ring. |
Use of this compound for Studying Reaction Scope and Functional Group Tolerance in New Synthetic Methodologies
When developing a new synthetic method, it is crucial to establish its scope —the range of substrates that can be successfully used—and its functional group tolerance —the ability of the reaction to proceed without affecting other reactive groups in the molecule. researchgate.net this compound can be a valuable substrate in these studies, particularly for reactions involving alcohols or cyclopropyl groups.
For instance, a new manganese-catalyzed cascade reaction for synthesizing acyl cyclopentenes was explored with a variety of substituted cyclopropylmethanols to test the method's tolerance to steric and electronic effects. rsc.org The reaction was shown to tolerate different substituents on the aryl ring of aryl cyclopropylmethanol. rsc.org Using this compound in such a study would not only test the tolerance for the cyclopropylmethanol core but could also provide mechanistic insights simultaneously, as described in the previous section.
The development of methods for the cyclopropanation of alkenes is an active area of research. researchgate.net A vitamin B12-photocatalyzed cyclopropanation was shown to be compatible with various functional groups. researchgate.net Testing such a reaction with a deuterated substrate like a derivative of this compound could reveal subtle electronic effects or alternative reaction pathways influenced by the isotopic substitution.
In essence, by including this compound in the matrix of substrates for a new reaction, chemists can efficiently gather data on both the reaction's applicability and its underlying mechanism. This dual-purpose approach accelerates the development and understanding of novel synthetic transformations.
Theoretical and Computational Studies of Cyclopropylmethanol D4
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and energy landscape of molecules. For isotopically substituted molecules such as Cyclopropylmethanol-d4, these methods can elucidate the effects of increased mass on the molecule's behavior.
Quantum chemical calculations have been instrumental in mechanistic studies involving cyclopropylmethanol (B32771), providing insights that can be extended to its deuterated analogs. For instance, in studies of enzymatic reactions, computational methods help to understand the lifetimes of transient radical intermediates that may be formed. gsartor.org Furthermore, DFT has been used to investigate the desymmetrization of C(sp³)–H bonds in cyclopropylmethanol-derived silanes, a process catalyzed by transition metals. snnu.edu.cn These studies highlight the capability of DFT to model complex reactions and the subtle electronic effects that govern them.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are essential for accurately predicting spectroscopic parameters and understanding isotopic effects. These methods have been used to study the structures and energies of related carbocations, such as the cyclopropylcarbinyl cation, providing benchmarks for understanding the electronic nature of the cyclopropyl (B3062369) group. nih.gov For this compound, ab initio calculations can predict changes in vibrational frequencies upon isotopic substitution, which are critical for interpreting experimental infrared and Raman spectra.
The study of deuterated species of cyclopropyl carbinol using microwave spectroscopy has provided precise rotational constants, which can be compared with values derived from ab initio calculations to refine the molecular structure. cdnsciencepub.comcdnsciencepub.com Such studies confirm the conformation of the molecule and the influence of isotopic substitution on its rotational dynamics. cdnsciencepub.com High-level ab initio methods are also employed to calculate strain energies in substituted cyclopropanes, revealing how different substituents can alter the stability of the three-membered ring.
Density Functional Theory (DFT) Applications to Isotopic Variants
Conformational Analysis and Isotopic Influence on Conformational Preferences
The flexible nature of the hydroxymethyl group attached to the cyclopropyl ring allows for the existence of multiple conformers. Isotopic substitution can subtly influence the relative energies and populations of these conformers.
Ab initio calculations on cyclopropylmethanol have identified the gauche-gauche conformer as the most stable form. pageplace.de Vibrational spectra analysis suggests the presence of a minor conformer, likely the gauche-trans form, with a small enthalpy difference between them. pageplace.de The rotational barriers between these conformers are influenced by factors such as hydrogen bonding between the hydroxyl hydrogen and the electron density of the cyclopropyl ring bonds. cdnsciencepub.com
The following table presents data on the most stable conformer of cyclopropylmethanol as determined by computational methods.
| Property | Value |
| Most Stable Conformer | gauche-gauche |
| Second Most Stable Conformer | gauche-trans (postulated) |
| Enthalpy Difference | ~0.3 kcal/mol |
The substitution of deuterium (B1214612) for hydrogen in the methanol-d4 (B120146) group of this compound can lead to a perturbation of the conformational equilibrium. This is primarily due to the change in zero-point vibrational energy (ZPVE) associated with the C-D bonds compared to C-H bonds. The lower ZPVE of C-D bonds can lead to a slight preference for conformers where the deuterium atoms are in sterically less hindered positions.
While direct computational studies on the isotopic perturbation of conformational equilibria in this compound are not extensively documented in the provided search results, the principles are well-established in physical organic chemistry. The equilibrium isotope effect for exo- and endo-CHD-labeled cations in a related bicyclobutonium system showed different signs and magnitudes, which were explained by differing C-H bond force constants. acs.org This demonstrates that isotopic substitution can indeed shift conformational equilibria.
Determination of Stable Conformers and Rotational Barriers
Simulation of Kinetic Isotope Effects and Reaction Pathways
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. Computational simulations can predict the magnitude of KIEs for proposed reaction pathways, which can then be compared with experimental data.
In the context of reactions involving cyclopropylmethanol and its derivatives, understanding the potential for radical or cationic intermediates is crucial. gsartor.orgresearchgate.net For instance, the rearrangement of selectively deuterated 1,1-D2-cyclopropylmethanol has been studied to probe for the lifetime of reactive intermediates, with isotopic scrambling suggesting the formation of a carbocation. researchgate.net
Computational studies on the reaction of other alcohols with various species have shown that KIEs can be significant and are influenced by factors such as tunneling and changes in vibrational zero-point energies. rsc.org For a hypothetical reaction involving C-H(D) bond cleavage in this compound, DFT and other high-level methods could be used to model the transition state and calculate the expected KIE. These calculations would involve locating the transition state structure and computing the vibrational frequencies for both the light and heavy isotopologues to determine the ZPVE correction to the activation energy.
Molecular Dynamics Simulations for Dynamic Behavior of Deuterated Cyclopropylmethanol
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the structure, dynamics, and thermodynamics of molecular systems at an atomic level. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and findings from simulations of related deuterated alcohols and cyclopropyl-containing molecules provide a strong basis for understanding its dynamic behavior. mdpi.comacs.orgresearchgate.net
The primary motivation for studying the deuterated form of cyclopropylmethanol via MD simulations is to elucidate the "isotope effect," particularly how the substitution of hydrogen with deuterium in the hydroxyl group (or on the cyclopropyl ring) influences intermolecular interactions, such as hydrogen bonding, and intramolecular motions. mdpi.com Deuteration alters the vibrational frequencies of bonds involving deuterium, which can have subtle but significant effects on the dynamics and properties of the liquid state. mdpi.comresearchgate.net
Classical MD simulations of alcohols typically employ force fields like OPLS-AA or CHARMM to model the inter- and intramolecular forces. researchgate.net These simulations can predict macroscopic properties like density and also provide detailed microscopic information, including radial distribution functions (RDFs) and the dynamics of hydrogen bond networks. researchgate.netresearchgate.net For instance, studies on deuterated methanol (B129727) (CH3OD) have used first-principles MD simulations to explore the dynamics of OD vibrational spectral diffusion, revealing timescales for hydrogen bond breaking and intermolecular motions. researchgate.net Such studies show that the dynamics occur on two main timescales: a very fast component (around 120 fs) related to the intermolecular motion of hydrogen-bonded pairs and a slower component (a few picoseconds) corresponding to the complete breaking of hydrogen bonds. researchgate.net
In the context of this compound, MD simulations would be instrumental in exploring several key aspects of its dynamic behavior:
Hydrogen Bond Dynamics: The substitution of the hydroxyl proton with a deuteron (B1233211) (in cyclopropylmethan-ol-d) is known to affect the strength and dynamics of hydrogen bonds. MD simulations can quantify the average number of hydrogen bonds per molecule, their lifetimes, and the geometry of these bonds. For other alcohols like n-octanol, deuteration of the hydroxyl group leads to observable shifts in the IR spectra, which are a direct consequence of the altered hydrogen bond dynamics. mdpi.com Simulations can decompose these complex experimental observations into specific molecular motions and interactions.
Conformational Dynamics: The cyclopropyl group's rotation and the orientation of the hydroxyl group are key conformational parameters. MD simulations can track the population of different conformers (e.g., gauche vs. anti orientation of the O-H bond relative to the C-C bond) and the rate of interconversion between them. The increased mass of deuterium could subtly influence these conformational equilibria and transition rates.
Vibrational Spectroscopy: By calculating the Fourier transform of the atomic velocity autocorrelation function, theoretical vibrational spectra can be generated from MD simulations. For this compound, this would predict the shift in the O-D stretching frequency compared to the O-H stretch, as well as changes in the modes involving the deuterated cyclopropyl ring. These theoretical spectra are invaluable for interpreting experimental IR and Raman spectra. acs.org
The table below summarizes key parameters that would be investigated in a hypothetical molecular dynamics study of this compound, based on typical findings for similar alcohols. researchgate.netresearchgate.netaip.org
| Parameter | Description | Expected Influence of Deuteration (d4) |
| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between two molecules. | A slight increase is often observed due to the stronger "deuterium bond". |
| Self-Diffusion Coefficient | A measure of the translational mobility of a molecule in the liquid. | A slight decrease is expected due to the higher molecular mass. |
| Rotational Correlation Time | The characteristic time it takes for a molecule to reorient itself. | A slight increase is anticipated due to the increased moment of inertia. |
| O-D Stretch Frequency | The vibrational frequency of the oxygen-deuterium bond. | Significantly red-shifted (lower frequency) compared to the O-H stretch. mdpi.com |
| Conformational Population | The equilibrium distribution of different rotational isomers (rotamers). | Minor shifts in populations may occur, influencing the overall liquid structure. |
Future Directions and Emerging Research Avenues for Deuterated Cyclopropylmethanol Scaffolds
Development of Novel and More Efficient Deuteration Methodologies
The synthesis of specifically deuterated compounds like Cyclopropylmethanol-d4 often relies on the availability of labeled precursors or efficient hydrogen isotope exchange (HIE) reactions. symeres.comx-chemrx.com Future research is geared towards developing more atom-economical and selective deuteration methods.
One promising avenue is the advancement of transition-metal-catalyzed HIE reactions. Iridium(III)-bipyridonate complexes, for instance, have shown remarkable efficacy in the α-selective deuteration of alcohols using deuterium (B1214612) oxide (D₂O) as an inexpensive and readily available deuterium source. rsc.org This method's applicability to a wide range of alcohols, including those with sensitive functional groups, suggests its potential for the direct synthesis of α-deuterated cyclopropylmethanol (B32771). rsc.org Similarly, manganese and iron pincer complexes are being explored for the regioselective deuteration of alcohols, offering a more sustainable approach by using earth-abundant metals. researchgate.net
Another area of development is flow chemistry, which offers precise control over reaction parameters, leading to improved efficiency and safety in isotope labeling processes. x-chemrx.com Microwave-assisted flow reactors have demonstrated a significant increase in the efficiency of H-D exchange reactions for aromatic compounds, a technology that could be adapted for the synthesis of deuterated aliphatic alcohols like cyclopropylmethanol. tn-sanso.co.jp
The synthesis of this compound can be achieved through various routes, with the reduction of a deuterated precursor being a common strategy. For example, the reduction of an α,α-dideuterioacyl chloride using samarium(II) iodide (SmI₂) and D₂O provides a method with high functional group tolerance and excellent deuterium incorporation. mdpi.com Adapting such methods to cyclopropyl-containing precursors could provide a reliable route to this compound.
| Methodology | Deuterium Source | Catalyst/Reagent | Potential Advantages | Reference |
|---|---|---|---|---|
| Iridium-Catalyzed H/D Exchange | D₂O | Iridium(III)-bipyridonate | High selectivity for α-position, mild conditions | rsc.org |
| Manganese/Iron-Catalyzed H/D Exchange | D₂O | Mn/Fe Pincer Complexes | Use of earth-abundant metals, cost-effective | researchgate.net |
| Flow Chemistry with Microwave Assistance | D₂O | - | Enhanced reaction efficiency, scalability | x-chemrx.comtn-sanso.co.jp |
| Reductive Deuteration | D₂O | SmI₂ | High deuterium incorporation, good functional group tolerance | mdpi.com |
Advanced Applications in Complex Reaction Systems and Cascade Processes
Isotopically labeled compounds are instrumental in elucidating reaction mechanisms, primarily through the study of the kinetic isotope effect (KIE). symeres.comias.ac.inwikipedia.org The replacement of hydrogen with deuterium can significantly alter reaction rates if the C-H bond is broken in the rate-determining step, a phenomenon known as a primary KIE. princeton.edu
This compound is an ideal probe for studying reactions involving the cyclopropylmethyl radical, which is known to undergo rapid ring-opening. The KIE for the ring-opening of the cyclopropylcarbinyl radical has been a subject of both experimental and theoretical investigation. researchgate.net The observed large KIEs suggest that heavy-atom tunneling plays a significant role in this reaction, a finding that would be difficult to ascertain without the use of isotopically labeled substrates. researchgate.netic.ac.uk
In cascade reactions, where multiple bond-forming events occur in a single synthetic operation, tracking the fate of specific atoms is crucial for understanding the reaction pathway. The use of this compound can help to determine whether the cyclopropyl (B3062369) ring remains intact or undergoes rearrangement at various stages of the cascade. This is particularly relevant in radical cascade reactions initiated from methylenecyclopropane (B1220202) derivatives, which can lead to the formation of complex cyclic systems. ic.ac.uk
The application of deuterated compounds extends to studying metabolic pathways. By introducing this compound into a biological system, researchers can trace its metabolic fate and identify the sites of metabolic attack, which is crucial in drug discovery and development. researchgate.net
| Application Area | Information Gained | Key Concept | Reference |
|---|---|---|---|
| Cyclopropylcarbinyl Radical Rearrangement | Role of quantum tunneling, transition state structure | Kinetic Isotope Effect (KIE) | researchgate.netic.ac.uk |
| Cascade Reactions | Reaction pathway elucidation, fate of the cyclopropyl moiety | Isotopic Labeling | ic.ac.uk |
| Metabolic Studies | Identification of metabolites, sites of metabolic transformation | Tracer Studies | researchgate.net |
Integration with Hyphenated Analytical Techniques for In-Situ Mechanistic Monitoring
The combination of separation techniques with spectroscopic detection, known as hyphenated techniques, provides powerful tools for analyzing complex reaction mixtures. acs.orgresearchgate.net The integration of these techniques with the use of isotopically labeled compounds like this compound offers unprecedented insights into reaction mechanisms.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time monitoring of reactions, providing kinetic and structural information as the reaction progresses. d-nb.infoacs.org When using a deuterated substrate like this compound, changes in the deuterium NMR spectrum can be monitored to track the consumption of the starting material and the formation of deuterated products and intermediates. osti.gov This is particularly useful for studying complex reactions where multiple species are present simultaneously. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique for the analysis of deuterated compounds. acs.orgmdpi.com The mass difference between the deuterated and non-deuterated isotopologues allows for their clear distinction and quantification, even in complex biological matrices. mdpi.commdpi.com This is invaluable for drug metabolism studies, where the identification of metabolites is essential. mdpi.com Furthermore, partial deuterium labeling combined with LC-MS can be used to directly identify regioisomeric products in complex reactions without the need for isolation. acs.org
The coupling of multiple analytical techniques, such as LC-NMR-MS, can provide even more comprehensive information, combining separation with both structural and mass data. nih.gov The application of these advanced hyphenated techniques to reactions involving this compound will undoubtedly lead to a deeper understanding of their mechanisms.
Computational Predictions Guiding Experimental Isotopic Research Design
Computational chemistry has become an indispensable tool for predicting and interpreting experimental results in isotopic research. umn.eduresearchgate.net Theoretical models, particularly those based on Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of molecules and transition states, which are the basis for predicting kinetic isotope effects. core.ac.ukacs.org
For the cyclopropylcarbinyl radical ring-opening, computational studies have been crucial in demonstrating that semiclassical models drastically underpredict the experimentally observed KIEs, while models that include tunneling are in good agreement with experimental data. researchgate.netic.ac.uk This highlights the power of computational chemistry to reveal subtle quantum mechanical effects that govern reaction rates.
Computational modeling can guide the design of isotopic labeling experiments by predicting which positions in a molecule will exhibit the largest KIE. This allows experimentalists to synthesize the most informative isotopically labeled compounds, saving time and resources. Theoretical calculations can also help to distinguish between different possible reaction mechanisms by comparing the predicted KIEs for each pathway with the experimentally measured values. core.ac.uk
The synergy between computational predictions and experimental validation is a powerful paradigm for advancing our understanding of complex chemical reactions. researchgate.net For research involving deuterated cyclopropylmethanol scaffolds, computational modeling will continue to play a critical role in designing experiments, interpreting results, and uncovering new mechanistic insights.
| Computational Method | Predicted Property | Application in Research Design | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Kinetic Isotope Effects (KIEs) | Guiding the choice of isotopic labeling site, distinguishing between reaction mechanisms | ic.ac.ukcore.ac.ukacs.org |
| Small-Curvature Tunneling Models | Tunneling corrections to KIEs | Explaining unusually large experimental KIEs, revealing quantum effects | researchgate.netic.ac.uk |
| Ab initio methods | Reaction energy profiles | Identifying transition states and intermediates, predicting reaction feasibility | core.ac.uk |
Q & A
Q. What are the primary synthetic pathways for Cyclopropylmethanol-d4, and how can isotopic purity be ensured during synthesis?
this compound is typically synthesized via deuterium incorporation into the cyclopropane ring or methanol group. Common methods include catalytic deuteration (e.g., using Pd/C or PtO₂ under D₂ gas) or Grignard reactions with deuterated reagents. To ensure isotopic purity (>98% D), researchers should:
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm deuterium substitution patterns (e.g., absence of proton signals in deuterated positions) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic distribution .
- Infrared spectroscopy (IR) : To detect O-D stretching vibrations (~2500 cm⁻¹) .
Q. How should this compound be stored to maintain stability?
Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture, as deuterated compounds may undergo proton exchange with atmospheric H₂O .
Advanced Research Questions
Q. How do isotopic effects (²H vs. ¹H) influence the reactivity of this compound in ring-opening reactions?
Deuterium’s higher mass reduces vibrational frequencies, potentially altering reaction kinetics. To study this:
- Compare rate constants (k_H/k_D) for reactions like acid-catalyzed ring-opening.
- Use computational methods (DFT calculations) to model transition states and validate experimental KIE data .
- Note contradictions: Some studies report decreased reactivity due to stronger C-D bonds, while others observe minimal differences in sterically hindered systems .
Q. What methodological strategies resolve contradictions in reported reaction yields involving this compound?
Discrepancies often arise from:
- Purity variations : Validate starting materials via chromatography (HPLC/GC) and quantify residual protons via ¹H NMR .
- Reaction conditions : Systematically test temperature, solvent polarity, and catalyst loading. Document deviations using standardized protocols .
- Analytical bias : Cross-validate yields using multiple techniques (e.g., gravimetric analysis vs. NMR integration) .
Q. How can isotopic labeling with this compound optimize metabolic tracing studies in vitro?
- Design pulse-chase experiments to track deuterium incorporation into metabolites via LC-MS.
- Control for deuterium loss by using H₂O-free cell culture media and monitoring intracellular pH .
- Address limitations: Deuteration may alter membrane permeability or enzyme binding affinities, requiring parallel experiments with non-deuterated analogs .
Q. What are best practices for integrating this compound into multi-step synthetic routes while minimizing isotopic dilution?
- Prioritize late-stage deuteration to reduce intermediate handling.
- Use deuterium-compatible protecting groups (e.g., trityl-D) and avoid protic workup conditions .
- Monitor isotopic integrity at each step using MS/MS fragmentation patterns .
Methodological and Ethical Considerations
Q. How should researchers address ethical guidelines when using this compound in biological studies?
- Follow institutional review board (IRB) protocols for in vitro work, emphasizing proper disposal of deuterated waste.
- Disclose deuterium use in publications to ensure reproducibility, per ICMJE standards .
Q. What statistical approaches are recommended for analyzing data from this compound experiments?
Q. How to present this compound data in publications to meet journal standards?
- Include raw spectral data (NMR, MS) in supplementary materials.
- Use tables to summarize isotopic purity, reaction yields, and kinetic parameters.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
